Cas no 840465-09-0 (L-Aspartic acid,L-tryptophyl-L-leucyl-L-cysteinyl-L-tryptophyl-L-lysyl-L-cysteinyl-L-lysyl-L-seryl-L-lysyl-L-asparaginyl-L-prolyl-L-leucyl-L-leucyl-L-tyrosyl-)

L-Aspartic acid,L-tryptophyl-L-leucyl-L-cysteinyl-L-tryptophyl-L-lysyl-L-cysteinyl-L-lysyl-L-seryl-L-lysyl-L-asparaginyl-L-prolyl-L-leucyl-L-leucyl-L-tyrosyl- structure
840465-09-0 structure
Product name:L-Aspartic acid,L-tryptophyl-L-leucyl-L-cysteinyl-L-tryptophyl-L-lysyl-L-cysteinyl-L-lysyl-L-seryl-L-lysyl-L-asparaginyl-L-prolyl-L-leucyl-L-leucyl-L-tyrosyl-
CAS No:840465-09-0
MF:C89H133N21O21S2
MW:1897.26643824577
CID:1818480

L-Aspartic acid,L-tryptophyl-L-leucyl-L-cysteinyl-L-tryptophyl-L-lysyl-L-cysteinyl-L-lysyl-L-seryl-L-lysyl-L-asparaginyl-L-prolyl-L-leucyl-L-leucyl-L-tyrosyl- Chemical and Physical Properties

Names and Identifiers

    • L-Aspartic acid,L-tryptophyl-L-leucyl-L-cysteinyl-L-tryptophyl-L-lysyl-L-cysteinyl-L-lysyl-L-seryl-L-lysyl-L-asparaginyl-L-prolyl-L-leucyl-L-leucyl-L-tyrosyl-
    • L-Aspartic acid, L-tryptophyl-L-leucyl-L-cysteinyl-L-tryptophyl-L-lysyl-L-cysteinyl-L-lysyl-L-seryl-L-lysyl-L-asparaginyl-L-prolyl-L-leucyl-L-leucyl-L-tyrosyl- (9CI)
    • Inchi: 1S/C89H133N21O21S2/c1-47(2)34-62(100-75(116)56(93)38-51-42-95-57-20-9-7-18-54(51)57)81(122)109-71(46-133)86(127)103-66(39-52-43-96-58-21-10-8-19-55(52)58)83(124)97-61(24-13-16-32-92)78(119)108-70(45-132)85(126)99-60(23-12-15-31-91)77(118)107-69(44-111)84(125)98-59(22-11-14-30-90)76(117)105-67(40-73(94)113)88(129)110-33-17-25-72(110)87(128)104-64(36-49(5)6)80(121)101-63(35-48(3)4)79(120)102-65(37-50-26-28-53(112)29-27-50)82(123)106-68(89(130)131)41-74(114)115/h7-10,18-21,26-29,42-43,47-49,56,59-72,95-96,111-112,132-133H,11-17,22-25,30-41,44-46,90-93H2,1-6H3,(H2,94,113)(H,97,124)(H,98,125)(H,99,126)(H,100,116)(H,101,121)(H,102,120)(H,103,127)(H,104,128)(H,105,117)(H,106,123)(H,107,118)(H,108,119)(H,109,122)(H,114,115)(H,130,131)/t56-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-/m0/s1
    • InChI Key: PMAIMDHYCQRPAR-UVTPZQOXSA-N
    • SMILES: C(O)(=O)[C@H](CC(O)=O)NC(=O)[C@H](CC1=CC=C(O)C=C1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(N)=O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1C2=C(C=CC=C2)NC=1)NC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1C2=C(C=CC=C2)NC=1)N

Experimental Properties

  • Density: 1.319±0.06 g/cm3(Predicted)
  • Boiling Point: 2025.9±65.0 °C(Predicted)
  • pka: 2.85±0.10(Predicted)

Recommend Articles

Recommended suppliers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk